molecular formula C6H9ClN2O3 B13535116 2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride

2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride

Cat. No.: B13535116
M. Wt: 192.60 g/mol
InChI Key: CCABJDFLSYRMCB-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but lacks the hydrochloride group.

    1-methyl-1H-pyrazole: The parent compound without the acetic acid moiety.

    3-(1-methyl-1H-pyrazol-5-yl)acrylic acid: Another derivative with different functional groups

Uniqueness

2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H9ClN2O3

Molecular Weight

192.60 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)oxyacetic acid;hydrochloride

InChI

InChI=1S/C6H8N2O3.ClH/c1-8-3-2-5(7-8)11-4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H

InChI Key

CCABJDFLSYRMCB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)OCC(=O)O.Cl

Origin of Product

United States

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